

Application Notes and Protocols for Preclinical Studies of **Dalvotoclast** (Venetoclax/ABT-199)

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Compound of Interest

Compound Name: **Dalvotoclast**

Cat. No.: **B15587789**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of **Dalvotoclast** (also known as Venetoclax or ABT-199), a potent and selective BCL-2 inhibitor. The information compiled here is intended to guide the design and execution of preclinical trials by summarizing established dosages, experimental protocols, and relevant biological pathways.

Introduction

Dalvotoclast is a first-in-class, orally bioavailable small-molecule inhibitor that selectively targets the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).^[1] By binding to the BH3-binding groove of BCL-2, **Dalvotoclast** displaces pro-apoptotic proteins, leading to the initiation of the intrinsic apoptotic pathway and subsequent cancer cell death.^[1] Preclinical studies have demonstrated its efficacy in a variety of hematologic malignancies, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin's lymphoma (NHL).^[2] These notes provide detailed information on dosages and protocols derived from various preclinical models.

Quantitative Data Summary

The following tables summarize the dosages of **Dalvotoclast** used in various preclinical *in vivo* studies. These values can serve as a starting point for designing new experiments.

Table 1: **Dalvotoclast** Monotherapy in Preclinical Xenograft Models

Animal Model	Cancer Type	Dosage	Route of Administration	Dosing Schedule	Outcome	Reference
Mice	Acute Lymphoblastic Leukemia (ALL)	12.5 mg/kg	Oral	Single dose	47% max tumor growth inhibition	[3]
Mice	T-cell ALL (LOUCY xenograft)	100 mg/kg	Oral	Not specified	Tumor growth inhibition	[3]
Mice	Neuroblastoma (KCNR xenograft)	100 mg/kg	Oral	Once daily for 3 weeks	Significant tumor growth inhibition	[4]
Mice	Diffuse Large B-cell Lymphoma (Toledo)	100 mg/kg	Oral	Once daily for 21 days	Antitumor activity	[5]

Table 2: **Dalvotoclast** in Combination Therapy in Preclinical Models

Animal Model	Cancer Type	Combination Agent(s)	Dalvotoclax Dosage	Route of Administration	Dosing Schedule	Outcome	Reference
Mice	Acute Myeloid Leukemia (AML)	Selinexor	Not specified	Not specified	Not specified	Reduced tumor growth	[6]
Mice	Diffuse Large B-cell Lymphoma (DLBCL)	Eltanexor	Not specified	Not specified	Not specified	Reduced tumor growth	[6]
Mice	Chronic Myeloid Leukemia (CML)	Nilotinib	Not specified	Not specified	Not specified	Better eradication of CML stem cells than nilotinib alone	[7]
Mice	Mantle Cell Lymphoma (MCL) & CLL	Ibrutinib	Not specified	Not specified	Not specified	Substantially induced apoptosis compared to single agents	[7]
Mice	Colorectal Carcinoma (MC38)	anti-PD-1	50 mg/kg	Oral	Once daily for 14 days	Antitumor activity	[5]

Experimental Protocols

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the efficacy of **Dalvotoclx** in a subcutaneous xenograft mouse model, based on methodologies described in the literature.[\[4\]](#) [\[5\]](#)[\[8\]](#)

Objective: To assess the anti-tumor activity of **Dalvotoclx** in a specific cancer cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) model.

Materials:

- Cancer cell line of interest or patient-derived tumor tissue
- Immunocompromised mice (e.g., NOD-scid IL2Rgammnull (NSG), SCID-beige)
- **Dalvotoclx** (ABT-199)
- Vehicle for formulation (e.g., 60% Phosal 50 PG, 30% PEG 400, 10% ethanol)[\[5\]](#)
- Calipers for tumor measurement
- Animal housing and monitoring equipment

Procedure:

- Cell Culture and Implantation:
 - Culture the chosen cancer cell line under appropriate conditions.
 - Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
 - Subcutaneously inject the cell suspension into the flank of each mouse. For PDX models, implant tumor fragments subcutaneously.
- Tumor Growth and Grouping:
 - Monitor tumor growth regularly using calipers.

- Once tumors reach a predetermined size (e.g., ~200 mm³), randomize the mice into treatment and control groups.[5]
- Drug Preparation and Administration:
 - Prepare the **Dalvotoclx** formulation. A common vehicle is a mixture of 60% Phosal 50 PG, 30% PEG 400, and 10% ethanol.[5]
 - Administer **Dalvotoclx** orally (e.g., by gavage) at the desired dose (e.g., 50-100 mg/kg) and schedule (e.g., once daily).[4][5]
 - Administer the vehicle alone to the control group.
- Monitoring and Data Collection:
 - Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
 - Monitor the general health and behavior of the mice.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
- Data Analysis:
 - Calculate tumor growth inhibition (TGI) for the treatment group compared to the control group.
 - Analyze the statistical significance of the observed differences.

In Vitro Cell Viability Assay

This protocol describes a method to determine the cytotoxic effect of **Dalvotoclx** on cancer cell lines in vitro.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Dalvotoclx** in a specific cancer cell line.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **Dalvotoclx (ABT-199)**
- 96-well microtiter plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader

Procedure:

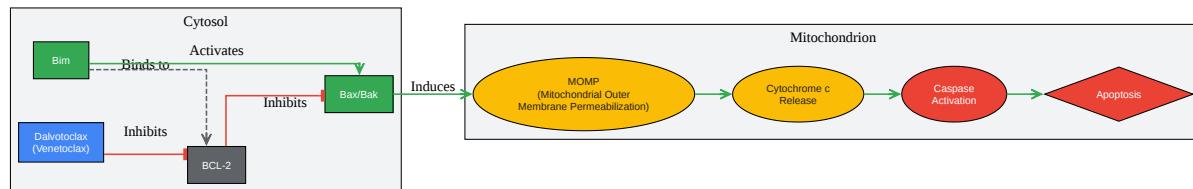
- Cell Seeding:
 - Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells per well).[\[5\]](#)
 - Incubate the plates overnight to allow the cells to attach.
- Drug Treatment:
 - Prepare serial dilutions of **Dalvotoclx** in the culture medium.
 - Add the different concentrations of **Dalvotoclx** to the wells. Include a vehicle-only control.
- Incubation:
 - Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.[\[5\]](#)
- Viability Measurement:
 - Add the cell viability reagent to each well according to the manufacturer's instructions.
 - Measure the luminescence or absorbance using a plate reader.

- Data Analysis:

- Normalize the data to the vehicle-only control.
- Plot the cell viability against the drug concentration and determine the IC₅₀ value using appropriate software.

Visualizations

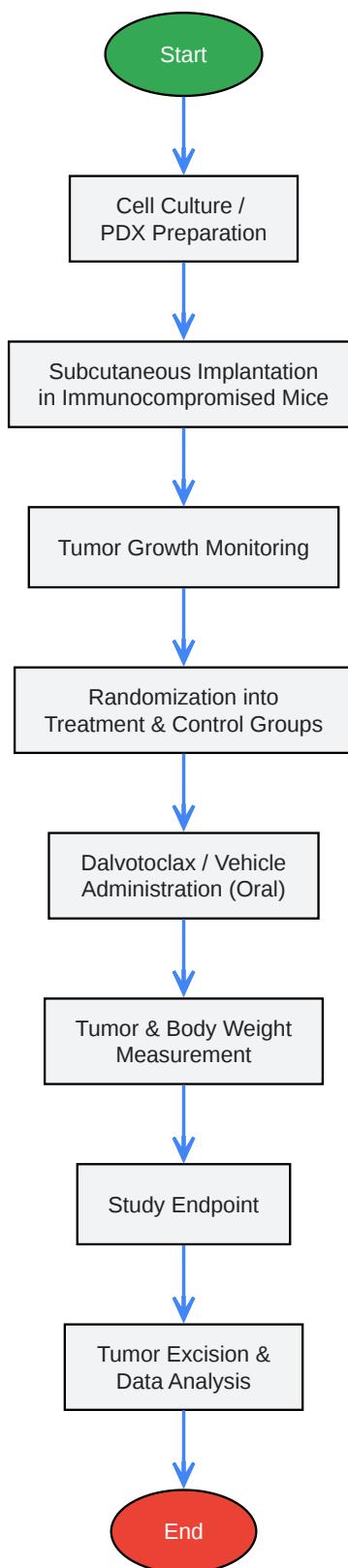
Signaling Pathway of **Dalvotoclast** Action



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Caption: Mechanism of **Dalvotoclast**-induced apoptosis via BCL-2 inhibition.

Experimental Workflow for In Vivo Efficacy Study



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Caption: General workflow for a preclinical in vivo xenograft study.

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